molecular formula C17H20N2O3S B11814252 6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B11814252
M. Wt: 332.4 g/mol
InChI Key: AARKFWPMJFBIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is an organic compound with the molecular formula C17H20N2O3S It is a derivative of pyridine, featuring a tosylpyrrolidine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base like pyridine to form the tosylpyrrolidine intermediate.

    Attachment to Pyridine: The tosylpyrrolidine intermediate is then coupled with a pyridine derivative under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine: A similar compound with an amine group instead of a hydroxyl group.

    6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-one: A ketone derivative of the compound.

Uniqueness

6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tosylpyrrolidine moiety and hydroxyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

6-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-11-3-4-16(19)15-9-10-17(20)18-13(15)2/h5-10,16H,3-4,11H2,1-2H3,(H,18,20)

InChI Key

AARKFWPMJFBIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(NC(=O)C=C3)C

Origin of Product

United States

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